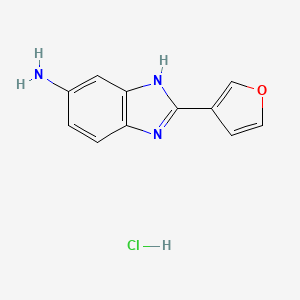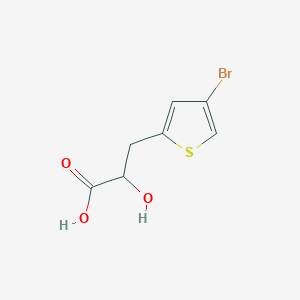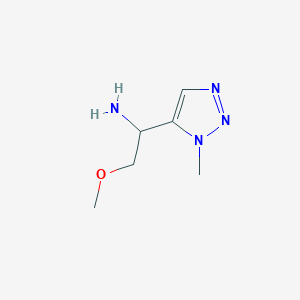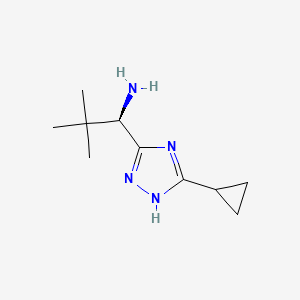
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction involving an appropriate aldehyde or ketone and an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could involve the triazole ring or the cyclopropyl group.
Substitution: Substitution reactions could occur at various positions on the triazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides or hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug discovery.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. This could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties could make it valuable for various industrial applications.
作用机制
The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it could inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. If it acts as an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
(1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has a phenyl group instead of a cyclopropyl group.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has a methyl group instead of a cyclopropyl group.
(1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine: This compound has an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine lies in its cyclopropyl group, which can impart unique chemical and biological properties. The cyclopropyl group is known for its ring strain, which can make the compound more reactive and potentially more potent in its biological activities.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)7(11)9-12-8(13-14-9)6-4-5-6/h6-7H,4-5,11H2,1-3H3,(H,12,13,14)/t7-/m0/s1 |
InChI 键 |
RZXYBLYPSTWRPX-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)[C@H](C1=NNC(=N1)C2CC2)N |
规范 SMILES |
CC(C)(C)C(C1=NNC(=N1)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
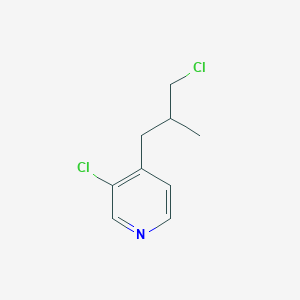
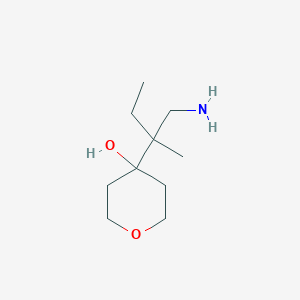
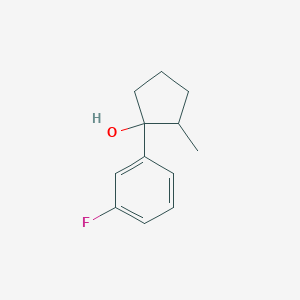
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
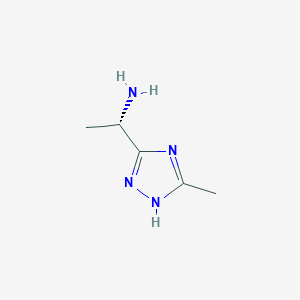


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)

